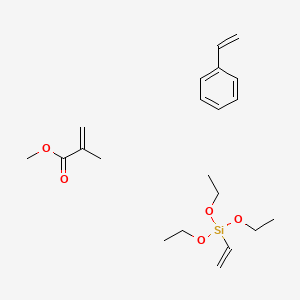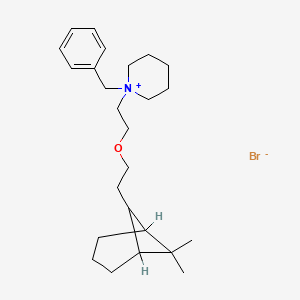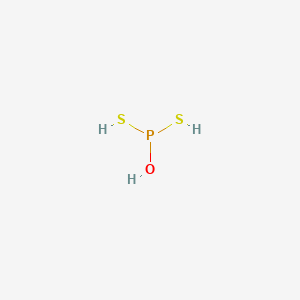
Phosphorodithious acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithious acid is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of phosphorus and sulfur atoms in its molecular structure. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorodithious acid can be synthesized through several methods. One common method involves the reaction of elemental phosphorus with sulfur in the presence of an organic compound. This reaction typically occurs at elevated temperatures and may involve the use of a diluent to control the reaction conditions . Another method involves the alcoholysis or phenolysis of phosphorus pentasulfide, which leads to the formation of this compound diesters .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions of elemental phosphorus and sulfur. The reaction conditions are carefully controlled to ensure the desired product yield and purity. Industrial processes may also involve the use of catalysts and other additives to optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithious acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of phosphorus and sulfur atoms in the compound’s structure.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorodithioates, while reduction reactions can produce phosphorodithioic esters .
Aplicaciones Científicas De Investigación
Phosphorodithious acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphorodithious acid involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its use as a pesticide, where it targets specific enzymes in pests .
Comparación Con Compuestos Similares
Phosphorodithious acid can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but different alkyl groups attached to the phosphorus atom.
Phosphorodithioic acid, O,O,S-trimethyl ester: This compound also contains phosphorus and sulfur atoms but has a different ester configuration.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
25757-41-9 |
|---|---|
Fórmula molecular |
H3OPS2 |
Peso molecular |
114.13 g/mol |
Nombre IUPAC |
phosphorodithious acid |
InChI |
InChI=1S/H3OPS2/c1-2(3)4/h1,3-4H |
Clave InChI |
ZXRDVSMSMOZCPT-UHFFFAOYSA-N |
SMILES canónico |
OP(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



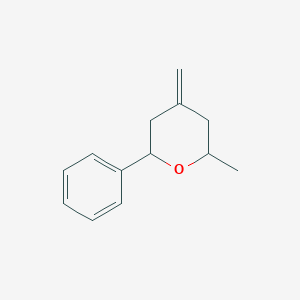
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)


![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)


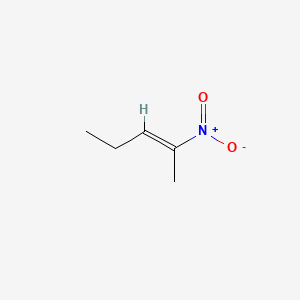
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)
